CD73-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

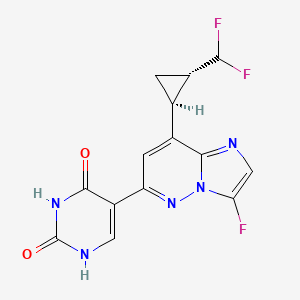

C14H10F3N5O2 |

|---|---|

Poids moléculaire |

337.26 g/mol |

Nom IUPAC |

5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1 |

Clé InChI |

UBFYPFXPADRWOJ-WDSKDSINSA-N |

SMILES isomérique |

C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |

SMILES canonique |

C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of CD73 Inhibition in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the well-established mechanism of action of CD73 inhibitors as a class of therapeutic agents. The specific compound "CD73-IN-11" is identified as compound 24 in patent WO2022068929A1. However, detailed proprietary experimental data and protocols for this specific molecule are not publicly available. The information presented herein is based on the broader scientific literature concerning CD73 inhibition in oncology.

Introduction: The Adenosinergic Pathway as an Immunosuppressive Axis in Cancer

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the response to therapy. A key mechanism of immune evasion within the TME is the production of extracellular adenosine. Adenosine, a potent immunosuppressive molecule, dampens the activity of various immune cells, thereby creating a favorable environment for tumor growth and survival. The generation of extracellular adenosine is primarily mediated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73.

CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, also known as ecto-5'-nucleotidase, catalyzes the dephosphorylation of AMP into adenosine. High expression of CD73 is observed on various cancer cells and immune cells within the TME and is often associated with a poor prognosis. Consequently, inhibiting the enzymatic activity of CD73 has emerged as a promising therapeutic strategy to counteract adenosine-mediated immunosuppression and enhance anti-tumor immunity.

Core Mechanism of Action of CD73 Inhibitors

CD73 inhibitors, such as this compound, are designed to block the catalytic activity of the CD73 enzyme. By doing so, they prevent the conversion of AMP to adenosine, leading to a reduction in the concentration of this immunosuppressive nucleoside within the TME. This "reversal of the adenosine brake" unleashes a cascade of anti-tumor immune responses.

The primary mechanisms of action of CD73 inhibitors in the tumor microenvironment include:

-

Restoration of T-cell Function: Adenosine, by binding to its A2A receptors on T cells, suppresses T-cell receptor (TCR) signaling, proliferation, and cytokine production. By reducing adenosine levels, CD73 inhibitors restore the effector functions of cytotoxic T lymphocytes (CTLs) and helper T cells, enabling them to recognize and eliminate cancer cells more effectively.

-

Enhancement of Natural Killer (NK) Cell Activity: NK cells are crucial components of the innate immune system with potent anti-tumor activity. Adenosine can inhibit NK cell maturation and cytotoxicity. CD73 inhibition can, therefore, bolster the tumor-killing capacity of NK cells.

-

Modulation of Myeloid Cell Function: Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key immunosuppressive cell populations in the TME. Adenosine promotes the differentiation and function of these cells. By blocking adenosine production, CD73 inhibitors can skew the myeloid compartment towards a more pro-inflammatory and anti-tumorigenic phenotype.

-

Synergy with Other Immunotherapies: The immunosuppressive environment created by adenosine can limit the efficacy of other cancer immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). Preclinical studies have demonstrated that combining CD73 inhibitors with these agents can lead to synergistic anti-tumor effects.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of the mechanism of action of CD73 inhibitors.

The Role of CD73-IN-11 in Adenosine Pathway Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the tumor microenvironment (TME), the adenosine pathway has emerged as a critical axis of immune suppression. Extracellular adenosine, generated through the enzymatic activity of ectonucleotidases CD39 and CD73, potently dampens anti-tumor immune responses, thereby facilitating tumor growth and metastasis. CD73 (ecto-5'-nucleotidase), which catalyzes the final step of adenosine production by converting adenosine monophosphate (AMP) to adenosine, represents a key therapeutic target for reversing this immunosuppression. This technical guide provides an in-depth analysis of CD73-IN-11, a potent small molecule inhibitor of CD73, and its role in the blockade of the adenosine pathway.

This compound: A Potent Inhibitor of CD73

This compound is a novel, potent inhibitor of the CD73 enzyme.[1] It is identified as "compound 24" in patent WO2022068929A1, which describes its potential use in the treatment of tumor-related diseases.[2][3] The inhibition of CD73 by this compound blocks the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the extracellular space and potentially restoring anti-tumor immunity.

Quantitative Data

The following table summarizes the available in vitro inhibitory activity of this compound against recombinant human CD73, as disclosed in patent WO2022068929A1.

| Compound Name | Target | In Vitro IC50 (nM) | Source |

| This compound (compound 24) | Recombinant Human CD73 | 9.989 | WO2022068929A1 |

Note: At the time of this writing, detailed in vivo efficacy, pharmacokinetic, and comprehensive selectivity data for this compound are not publicly available in peer-reviewed literature. The provided IC50 value is from a patent application and should be interpreted within that context.

The Adenosine Signaling Pathway and the Role of this compound

The generation of extracellular adenosine in the tumor microenvironment is a multi-step process. Dying or stressed cells release adenosine triphosphate (ATP), which is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73, anchored to the cell surface, dephosphorylates AMP to produce adenosine. Adenosine then binds to its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells, NK cells, and dendritic cells, triggering intracellular signaling cascades that suppress their anti-tumor functions. This compound directly inhibits the enzymatic activity of CD73, thereby disrupting this immunosuppressive pathway at a critical juncture.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Small Molecule CD73 Inhibitors: A Technical Guide to Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical properties of small molecule inhibitors targeting CD73, a critical node in the adenosine-mediated immune suppression pathway. While referencing the investigational compound CD73-IN-11, this document also encapsulates the broader principles and methodologies applied in the development of novel CD73 inhibitors, serving as a comprehensive resource for professionals in the field of oncology and drug discovery.

Introduction: CD73 as a Key Immuno-Oncology Target

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as a potent immunosuppressive signaling molecule, dampening the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells.[3] The upregulation of CD73 on tumor cells and suppressive immune cells is associated with poor prognosis in several cancer types.[4][5] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[6] Small molecule inhibitors offer potential advantages over antibody-based therapies, including better tumor penetration and the possibility of oral administration.

The Adenosinergic Signaling Pathway in the Tumor Microenvironment

The generation of immunosuppressive adenosine in the TME is a multi-step enzymatic process. Extracellular ATP, often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. This adenosine then binds to its receptors (primarily A2A and A2B receptors) on immune cells, initiating downstream signaling cascades that inhibit their function.

Discovery of this compound and Other Small Molecule Inhibitors

The discovery of potent and selective small molecule CD73 inhibitors typically follows a structured drug discovery cascade. While specific details regarding the discovery of this compound are primarily found within patent literature (WO2022068929A1), a generalized workflow can be outlined.

High-Throughput Screening (HTS) and Hit Identification

The process often commences with a high-throughput screening campaign to identify initial "hit" compounds that exhibit inhibitory activity against CD73. These screens can be performed using biochemical assays that measure the enzymatic activity of purified recombinant CD73.

Hit-to-Lead Optimization

Following hit identification, a medicinal chemistry effort is initiated to improve the potency, selectivity, and drug-like properties of the initial hits. This iterative process involves the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR).

Lead Optimization and Candidate Selection

Promising lead compounds undergo further characterization, including in vitro and in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profile. The goal of this phase is to identify a clinical candidate, such as this compound.

Chemical Properties of CD73 Inhibitors

The development of a successful CD73 inhibitor requires careful consideration of its chemical and pharmacological properties. The following tables summarize key parameters for a representative small molecule CD73 inhibitor, based on publicly available data for compounds in this class.

Table 1: Physicochemical Properties

| Property | Representative Value | Significance |

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | 1 - 3 | Optimal balance between solubility and permeability. |

| pKa | 6 - 8 | Influences solubility and absorption at physiological pH. |

| Aqueous Solubility (µM) | > 50 | Sufficient solubility for formulation and in vivo studies. |

Table 2: In Vitro Potency and Selectivity

| Parameter | Representative Value | Description |

| hCD73 IC50 (nM) | < 10 | Potency against human CD73 enzyme. |

| mCD73 IC50 (nM) | < 20 | Potency against murine CD73 for preclinical in vivo studies. |

| Selectivity vs. other ectonucleotidases | > 100-fold | Minimizes off-target effects. |

| Cell-based IC50 (nM) | < 50 | Potency in a cellular context, demonstrating membrane permeability. |

Experimental Protocols

Detailed experimental protocols are essential for the discovery and characterization of novel CD73 inhibitors. Below are outlines of key assays.

CD73 Enzymatic Activity Assay

This biochemical assay is fundamental for determining the potency of inhibitors.

-

Principle: The assay measures the amount of phosphate or adenosine produced from the enzymatic conversion of AMP by CD73.

-

Reagents: Recombinant human CD73, AMP (substrate), inhibitor compound, and a detection reagent (e.g., Malachite Green for phosphate detection or a coupled enzyme system for adenosine detection).

-

Procedure:

-

Incubate recombinant CD73 with varying concentrations of the inhibitor compound.

-

Initiate the enzymatic reaction by adding AMP.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value.

-

Cellular CD73 Activity Assay

This assay assesses the ability of an inhibitor to engage and inhibit CD73 on the surface of cells.

-

Principle: Measures the inhibition of AMP conversion to adenosine by cells expressing CD73.

-

Cell Lines: Cancer cell lines with high endogenous CD73 expression (e.g., MDA-MB-231 breast cancer cells).

-

Procedure:

-

Plate CD73-expressing cells in a multi-well plate.

-

Treat the cells with a range of inhibitor concentrations.

-

Add AMP to the cell culture medium.

-

After incubation, collect the supernatant and quantify the amount of adenosine produced, typically by LC-MS/MS.

-

Calculate the cellular IC50 value.

-

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the CD73 inhibitor in animal models.

-

Model: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice) are commonly used to assess the immune-mediated anti-tumor effects.

-

Procedure:

-

Implant tumor cells into immunocompetent mice.

-

Once tumors are established, randomize the mice into vehicle control and treatment groups.

-

Administer the CD73 inhibitor at a specified dose and schedule (e.g., daily oral gavage).

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, tumors and immune cell populations can be harvested for pharmacodynamic analysis.

-

Conclusion

The development of small molecule CD73 inhibitors like this compound represents a significant advancement in the field of cancer immunotherapy. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, these agents have the potential to restore and enhance the body's natural anti-tumor immune response. A thorough understanding of their discovery process, chemical properties, and the experimental methodologies used for their characterization is crucial for the continued development of this promising class of therapeutics. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting area of oncology research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Prognostic significance and immune correlates of CD73 expression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cellular Impact of CD73 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular effects of inhibiting the ecto-5'-nucleotidase CD73, a critical enzyme in the purinergic signaling pathway. While this document focuses on the broader implications of CD73 inhibition, it is framed within the context of CD73-IN-11 , a potent and specific inhibitor of CD73. Information from patent literature identifies this compound as a promising therapeutic agent for tumor-related diseases[1]. Due to the proprietary nature of the specific data for this compound, this guide will detail the well-established cellular consequences of CD73 blockade, which are anticipated to be recapitulated by this inhibitor. We will explore the role of CD73 in generating immunosuppressive adenosine, its impact on cancer cell proliferation, survival, and metabolism, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support further research and drug development in this area.

Introduction: The Role of CD73 in the Tumor Microenvironment

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in the production of extracellular adenosine from adenosine monophosphate (AMP)[2][3][4]. In the tumor microenvironment (TME), the accumulation of adenosine acts as a potent immunosuppressive signal, hindering the anti-tumor immune response[1][2][4]. Adenosine exerts its effects by binding to adenosine receptors (A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leading to a dampening of their anti-cancer functions[2][3].

Beyond its immunological role, CD73 is directly implicated in tumor progression through several mechanisms:

-

Promotion of Cancer Cell Proliferation and Survival: CD73-generated adenosine can stimulate cancer cell proliferation and inhibit apoptosis[2].

-

Metabolic Reprogramming: CD73 expression has been shown to enhance mitochondrial respiration and aspartate biosynthesis in tumor cells, contributing to their metabolic fitness[5].

-

Angiogenesis and Metastasis: The adenosine produced by CD73 can promote the formation of new blood vessels and facilitate tumor cell migration and invasion[2].

Given its multifaceted role in promoting cancer, CD73 has emerged as a compelling target for cancer immunotherapy. Inhibition of CD73 is a promising strategy to reverse immunosuppression and directly impede tumor growth.

This compound: A Potent CD73 Inhibitor

This compound is a potent and specific inhibitor of the CD73 enzyme. It is identified as compound 24 in patent WO2022068929A1, where its potential use in the treatment of tumor-related diseases is described[1]. While specific quantitative data on the cellular effects of this compound are detailed within this patent, this information is not publicly accessible. However, based on its classification as a potent CD73 inhibitor, its mechanism of action is to block the enzymatic conversion of AMP to adenosine, thereby mitigating the downstream cellular effects mediated by adenosine in the tumor microenvironment.

Cellular Effects of CD73 Inhibition

The inhibition of CD73 by compounds such as this compound is expected to induce a range of anti-tumor effects at the cellular level. These effects are summarized in the table below.

| Cellular Process | Effect of CD73 Inhibition | Supporting Evidence |

| Immune Cell Function | ||

| T Cell Activity | Reversal of adenosine-mediated suppression, leading to enhanced T cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity. | Inhibition of CD73 restores T cell function in the presence of AMP[5]. |

| Natural Killer (NK) Cell Activity | Restoration of NK cell-mediated cytotoxicity against tumor cells. | Adenosine produced by CD73 suppresses NK cell function[2]. |

| Dendritic Cell (DC) Maturation & Function | Promotion of DC maturation and antigen presentation capabilities. | Adenosine can inhibit DC function[2]. |

| Cancer Cell Biology | ||

| Proliferation | Inhibition of cancer cell growth and proliferation. | Genetic silencing and pharmacological inhibition of CD73 reduce cancer cell proliferation[2]. |

| Apoptosis | Induction of programmed cell death in cancer cells. | CD73 inhibition can induce apoptosis in ovarian tumor cells[2]. |

| Cell Cycle | Arrest of the cell cycle, preventing cancer cell division. | CD73 is involved in regulating the cell cycle via PI3K/AKT signaling[2]. |

| Metabolism | Suppression of mitochondrial respiration and aspartate biosynthesis. | CD73 deficiency leads to metabolic vulnerabilities in tumor cells[5]. |

| Genomic Stability | Increased genomic instability and sensitization to DNA-damaging agents (e.g., PARP inhibitors). | CD73 deficiency decreases PARP activity[5]. |

Signaling Pathways Modulated by CD73 Inhibition

The cellular effects of CD73 inhibition are underpinned by the modulation of key intracellular signaling pathways. By reducing the concentration of extracellular adenosine, CD73 inhibitors prevent the activation of adenosine receptors and their downstream signaling cascades.

The Purinergic Signaling Pathway

The primary pathway affected by CD73 inhibition is the purinergic signaling pathway, which governs the extracellular conversion of ATP to adenosine.

Caption: The purinergic signaling cascade leading to adenosine production and its inhibition by this compound.

Downstream Cellular Signaling

The binding of adenosine to its receptors on cancer and immune cells activates downstream signaling pathways, such as the PI3K/AKT pathway, which promotes cell survival and proliferation. Inhibition of CD73 prevents the initiation of these pro-tumorigenic signals.

Caption: Inhibition of CD73 by this compound blocks the activation of the pro-survival PI3K/AKT pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the cellular effects of CD73 inhibitors.

CD73 Enzymatic Activity Assay

Objective: To quantify the enzymatic activity of CD73 and assess the inhibitory potential of compounds like this compound.

Principle: This assay measures the amount of phosphate or adenosine produced from the hydrolysis of AMP by CD73. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

This compound or other test compounds

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Add 20 µL of various concentrations of this compound (e.g., in DMSO, with final DMSO concentration <1%) to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Add 20 µL of recombinant CD73 enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of AMP solution. The final concentration of AMP should be at or near its Km for CD73.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction and detect the generated phosphate by adding 150 µL of Malachite Green Reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® reagent

-

96-well cell culture plate

-

Plate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

For MTT assay:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of PI3K/AKT Pathway

Objective: To investigate the effect of this compound on the activation of the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration (e.g., using a BCA assay).

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The inhibition of CD73 represents a highly promising strategy in cancer therapy, with the potential to both reverse the immunosuppressive tumor microenvironment and directly inhibit tumor cell growth and survival. Potent inhibitors like this compound are valuable tools for further elucidating the complex roles of the purinergic signaling pathway in cancer. Future research should focus on obtaining and publishing the specific cellular and in vivo efficacy data for novel inhibitors like this compound. Furthermore, exploring rational combinations of CD73 inhibitors with other immunotherapies, such as checkpoint inhibitors, and targeted therapies is a critical next step in translating the promise of CD73 inhibition into effective clinical treatments for a wide range of cancers. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Heteroaryl Compounds as CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers [mdpi.com]

- 5. Novel CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of CD73 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and investigation of small molecule CD73 inhibitors in the context of oncology. While this document references the potent inhibitor CD73-IN-11, it extensively utilizes data from the well-characterized inhibitor AB680 (quemliclustat) as a representative example to illustrate the principles, methodologies, and potential of targeting the CD73-adenosine pathway in cancer therapy.

Introduction to CD73 in the Tumor Microenvironment

CD73, or ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in generating extracellular adenosine, a potent immunosuppressive molecule, within the tumor microenvironment (TME).[1][2][3] In the canonical pathway, extracellular adenosine triphosphate (ATP), often released by stressed or dying cancer cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then catalyzes the final step, converting AMP to adenosine.[4][5] This accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, allowing tumors to evade immune surveillance and promoting tumor growth, proliferation, and metastasis.[2][6][7] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[4][8]

Small molecule inhibitors of CD73, such as this compound, offer a therapeutic approach to block this immunosuppressive pathway.[9][10] this compound is a potent inhibitor of CD73, designed to prevent the enzymatic conversion of AMP to adenosine, thereby reducing immunosuppression and potentially enhancing anti-tumor immune responses.[9][10]

Mechanism of Action of CD73 Inhibitors

The primary mechanism of action for CD73 inhibitors is the blockade of adenosine production in the TME.[6] By inhibiting the enzymatic function of CD73, these molecules prevent the hydrolysis of AMP into adenosine.[3] This leads to a reduction in the concentration of immunosuppressive adenosine and an accumulation of its substrate, AMP. The resulting decrease in adenosine signaling through its receptors (primarily A2A and A2B) on immune cells helps to restore their anti-tumor functions.[11]

The well-characterized inhibitor AB680 (quemliclustat) is a potent, reversible, and selective competitive inhibitor of human CD73.[12] Its high potency is demonstrated by a very low inhibition constant (Ki). By effectively blocking CD73, AB680 has been shown to restore T-cell proliferation, cytokine secretion (such as IFN-γ), and cytotoxicity that are dampened by adenosine.[1][6]

Quantitative Data for Representative CD73 Inhibitor: AB680 (Quemliclustat)

The following tables summarize key quantitative data for the potent and selective CD73 inhibitor, AB680, which serves as a benchmark for understanding the therapeutic potential of molecules like this compound.

| Parameter | Value | Species | Reference |

| Inhibition Constant (Ki) | 5 pM | Human | [2][12][13] |

| In Vitro Potency | |||

| IC50 (CD73 enzymatic activity on CD8+ T cells) | Subnanomolar | Human and Mouse | [1] |

| Preclinical Pharmacokinetics | Observation | Species | Reference |

| Plasma Clearance | Very low | Preclinical species | [2][13] |

| Half-life | Long | Preclinical species | [2][13] |

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production and the inhibitory action of a CD73 inhibitor.

Caption: The CD73-adenosine immunosuppressive pathway and point of inhibition.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

This diagram outlines a typical workflow to assess the ability of a CD73 inhibitor to restore T-cell proliferation in the presence of AMP.

Caption: Workflow for an in vitro T-cell proliferation assay with a CD73 inhibitor.

Key Experimental Protocols

Biochemical CD73 Enzymatic Activity Assay

This protocol is a representative method for determining the in vitro potency (IC50) of a CD73 inhibitor.

Objective: To measure the dose-dependent inhibition of recombinant human CD73 enzymatic activity by a test compound.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (adenosine monophosphate) substrate

-

Malachite green phosphate detection kit

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add the recombinant human CD73 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding AMP substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model, often in combination with an immune checkpoint inhibitor.

Objective: To assess the in vivo anti-tumor activity of a CD73 inhibitor as a monotherapy and in combination with anti-PD-1 therapy.

Materials:

-

6-8 week old female C57BL/6 mice

-

Syngeneic tumor cell line (e.g., MC38 colorectal cancer or B16F10 melanoma)

-

CD73 inhibitor (e.g., AB680) formulated for in vivo administration

-

Anti-mouse PD-1 antibody

-

Vehicle control and isotype control antibody

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, CD73 inhibitor, anti-PD-1, Combination).

-

Administer the treatments according to the desired schedule. For example, the CD73 inhibitor might be administered daily via oral gavage or intraperitoneal injection, while the anti-PD-1 antibody is typically given intraperitoneally twice a week.

-

Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor mice for any signs of toxicity.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Analyze the tumor growth inhibition and survival data for each treatment group.

Conclusion

The inhibition of CD73 presents a compelling therapeutic strategy in oncology by targeting the immunosuppressive adenosine pathway. Small molecule inhibitors like this compound and the extensively studied AB680 demonstrate the potential to reverse adenosine-mediated immune suppression and enhance anti-tumor immunity. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to advance this promising class of cancer immunotherapies. Further preclinical and clinical investigations are crucial to fully elucidate the therapeutic benefits of CD73 inhibition, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 5. Quantifying CD73 expression after chemotherapy or chemoradiotherapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 7. The Clinical Significance of CD73 in Cancer | MDPI [mdpi.com]

- 8. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. invivochem.com [invivochem.com]

- 11. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arcusbio.com [arcusbio.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: The Impact of Selective CD73 Inhibition on T Cell Activation and Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the effects of a selective CD73 inhibitor, hypothetically termed "CD73-IN-11," on T cell activation and function. As there is no publicly available information on a specific molecule with this designation, this document synthesizes the well-established biological consequences of CD73 inhibition using data from various preclinical models and known inhibitors.

Core Concept: The CD73-Adenosine Axis as an Immune Checkpoint

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that is a critical component of an immunosuppressive pathway.[1][2] In the tumor microenvironment (TME), stressed and dying cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed into the immunosuppressive nucleoside, adenosine, by the concerted action of two ectonucleotidases: CD39, which converts ATP and ADP to adenosine monophosphate (AMP), and CD73, which catalyzes the rate-limiting conversion of AMP to adenosine.[2][3]

Adenosine exerts its immunosuppressive effects primarily by binding to the A2A receptor (A2AR) on the surface of immune cells, including T cells.[4] This signaling cascade dampens T cell-mediated immunity by inhibiting their activation, proliferation, cytokine production, and cytotoxic functions.[3] Consequently, the CD73-adenosine axis has emerged as a novel immune checkpoint, and its inhibition is a promising therapeutic strategy to restore anti-tumor immunity.[2]

The Effect of CD73 Inhibition on T Cell Activation and Function

Selective inhibition of CD73's enzymatic activity blocks the production of immunosuppressive adenosine, thereby enhancing T cell-mediated anti-tumor responses. The key effects are detailed below.

-

Enhanced T Cell Proliferation and Survival: By preventing adenosine-mediated signaling, CD73 inhibitors restore the proliferative capacity of T cells upon antigen recognition.[4] Furthermore, adenosine has been shown to trigger apoptosis in T cells, and thus, CD73 inhibition can promote T cell survival in the TME.[5]

-

Increased Pro-inflammatory Cytokine Production: T cells treated with CD73 inhibitors, or T cells deficient in CD73, exhibit a significant increase in the production of key effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation.[6][7]

-

Reversal of T Cell Exhaustion: In the chronic inflammatory environment of a tumor, T cells can become "exhausted," a state of dysfunction characterized by the upregulation of inhibitory receptors like PD-1 and CTLA-4.[8] Blockade of CD73 has been shown to reverse this exhausted phenotype, leading to the downregulation of these checkpoint molecules and a reinvigoration of T cell effector function.[8]

-

Improved Cytotoxic T Lymphocyte (CTL) Activity: The primary function of CD8+ T cells is to directly kill target cells, such as cancer cells. CD73 inhibition enhances the in vivo killing function of CTLs.[9] This is often associated with an increase in the expression of cytotoxic molecules like granzyme B.[7]

-

Enhanced Metabolic Fitness: CD73 has been shown to restrain the metabolic capabilities of CD8+ T cells.[6] Inhibition of CD73 can lead to increased glucose uptake and mitochondrial respiration, providing the necessary energy for sustained T cell effector functions.[6]

Quantitative Data Summary

The following tables summarize representative data on the functional consequences of CD73 inhibition on T cells.

Table 1: Effect of CD73 Inhibition on T Cell Cytokine Production

| Cell Type | Treatment | Cytokine | Result | Reference |

| Murine CD8+ T cells | APCP (CD73 inhibitor) | IFN-γ | Increased production | [6] |

| Murine CD8+ T cells | APCP (CD73 inhibitor) | TNF-α | Increased production | [6] |

| MART-1-specific CD8+ T cells | Oleclumab (anti-CD73 mAb) + Durvalumab (anti-PD-L1 mAb) | IFN-γ | Higher production upon peptide stimulation | [7] |

| MART-1-specific CD8+ T cells | Oleclumab (anti-CD73 mAb) + Durvalumab (anti-PD-L1 mAb) | TNF-α | Higher production upon peptide stimulation | [7] |

Table 2: Effect of CD73 Inhibition on T Cell Proliferation and Effector Molecules

| Cell Type | Treatment | Parameter | Result | Reference |

| Human CD8+ T cells | ORIC-533 (CD73 inhibitor) | Proliferation | Rescued T cell activation in the presence of AMP | [10] |

| CD8+ T cells co-cultured with NSCLC cells | Anti-CD73 + Anti-PD-L1 mAbs | Ki-67 expression | Increased frequency of Ki-67+ cells | [7] |

| CD8+ T cells co-cultured with NSCLC cells | Anti-CD73 + Anti-PD-L1 mAbs | Granzyme B expression | Increased frequency of Granzyme B+ cells | [7] |

| Antigen-specific T cells | CD73 knockdown on tumor cells | Proliferation | Improved T cell proliferation | [9] |

Table 3: Effect of CD73 Inhibition on T Cell Exhaustion Markers

| Cell Type | Treatment | Marker | Result | Reference |

| Tumor-infiltrating CD4+ T cells | Anti-CD73 mAb | PD-1 | Downregulation of total expression | [8] |

| Tumor-infiltrating CD8+ T cells | Anti-CD73 mAb | PD-1 | Downregulation of total expression | [8] |

| Tumor-infiltrating CD4+ T cells | Anti-CD73 mAb | CTLA-4 | Downregulation of total expression | [8] |

| Tumor-infiltrating CD8+ T cells | Anti-CD73 mAb | CTLA-4 | Downregulation of total expression | [8] |

Experimental Protocols

In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol assesses the effect of a CD73 inhibitor on T cell proliferation following stimulation.

-

T Cell Isolation: Isolate human or murine T cells from PBMCs or splenocytes, respectively, using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).

-

CFSE Labeling: Resuspend isolated T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS). Wash the cells three times with cold culture medium.

-

Cell Culture and Stimulation: Plate CFSE-labeled T cells in a 96-well round-bottom plate at 1 x 10^5 cells/well. For T cell activation, pre-coat the wells with an anti-CD3 antibody (e.g., clone UCHT1 for human, 145-2C11 for mouse) at 1-5 µg/mL.[11] Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.[11]

-

Inhibitor Treatment: Add "this compound" or another CD73 inhibitor at a range of concentrations to the appropriate wells. Include a vehicle-only control. To mimic the TME, 5'-AMP (the substrate for CD73) can be added to the culture at concentrations ranging from 0.5 µM to 50 µM.[4]

-

Incubation: Culture the cells for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

T Cell Cytokine Production Assay

This protocol quantifies the production of key effector cytokines.

-

Cell Culture and Treatment: Set up the T cell culture, stimulation, and inhibitor treatment as described in steps 1, 3, and 4 of the proliferation assay protocol.

-

Supernatant Collection: After 48-72 hours of incubation, centrifuge the culture plates and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatants using a suitable immunoassay, such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available kits for specific cytokines.

-

CBA (Cytometric Bead Array): Allows for the simultaneous quantification of multiple cytokines from a small sample volume.

-

In Vitro T Cell Cytotoxicity Assay

This protocol measures the ability of CD8+ T cells to kill target tumor cells.

-

Effector Cell Preparation: Generate antigen-specific CD8+ T cells (effector cells) by co-culturing them with peptide-pulsed dendritic cells or by using pre-activated T cells.

-

Target Cell Preparation: Culture a relevant tumor cell line (target cells) that expresses the cognate antigen for the effector cells.

-

Co-culture: On the day of the assay, harvest both effector and target cells. Co-culture the cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate in the presence of "this compound" or a vehicle control.

-

Cytotoxicity Measurement: After a 4-16 hour incubation, assess target cell death using one of the following methods:

-

LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant.

-

Calcein AM Release Assay: Pre-load target cells with Calcein AM, a fluorescent dye that is released upon cell lysis. Measure fluorescence in the supernatant.

-

Flow Cytometry-based Assay: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish live from dead target cells by flow cytometry.

-

Visualizations

Signaling Pathway Diagram

Caption: The CD73-adenosine axis and the mechanism of action of a CD73 inhibitor.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the effects of this compound on T cell function.

References

- 1. Unlocking the Potential of CD73 Inhibitors: Enhancing CD8+ T Cell Responses and Combating Tumor Growth [synapse.patsnap.com]

- 2. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]

- 4. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | CD73 Ectonucleotidase Restrains CD8+ T Cell Metabolic Fitness and Anti-tumoral Activity [frontiersin.org]

- 7. JCI Insight - Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC [insight.jci.org]

- 8. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. oricpharma.com [oricpharma.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols: CD73-IN-11 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine production. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment, which facilitates tumor growth, proliferation, and metastasis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. CD73-IN-11 is a potent inhibitor of the CD73 enzyme. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound using a colorimetric method based on malachite green.

Signaling Pathway of CD73

The enzymatic activity of CD73 is the final step in the canonical pathway of extracellular adenosine generation. Extracellular adenosine triphosphate (ATP) is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine. Adenosine then signals through its receptors on immune cells, leading to the suppression of anti-tumor immune responses.

CD73 signaling pathway in the tumor microenvironment.

Principle of the Malachite Green Assay

The in vitro enzyme inhibition assay for CD73 is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with the liberated phosphate in the presence of molybdate. The intensity of this color, which is directly proportional to the amount of phosphate produced, can be measured spectrophotometrically at approximately 620 nm. The inhibitory effect of a compound like this compound is determined by measuring the reduction in phosphate production in its presence compared to a control without the inhibitor.

Experimental Protocol: Malachite Green Colorimetric Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents:

-

Recombinant Human CD73 (specific activity should be determined)

-

This compound

-

Adenosine Monophosphate (AMP)

-

Malachite Green Phosphate Detection Kit

-

Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl₂, pH 7.5)

-

96-well clear microplate

-

Microplate reader capable of absorbance measurement at 620 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

Workflow for the CD73 in vitro enzyme inhibition assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer as required.

-

Dilute recombinant human CD73 enzyme in Assay Buffer to the desired concentration (e.g., 0.04 µg/mL).

-

Prepare a stock solution of AMP in deionized water (e.g., 5 mM) and dilute to the working concentration (e.g., 100 µM) in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of this compound in Assay Buffer to create a range of concentrations for IC50 determination. Include a vehicle control (solvent only).

-

-

Assay Plate Setup:

-

In a 96-well plate, set up the following wells in triplicate:

-

Blank: Assay Buffer only.

-

Enzyme Control (100% activity): CD73 enzyme + vehicle.

-

Inhibitor Wells: CD73 enzyme + serial dilutions of this compound.

-

Positive Control (Optional): CD73 enzyme + a known CD73 inhibitor.

-

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add 25 µL of diluted CD73 enzyme to the "Enzyme Control," "Inhibitor Wells," and "Positive Control" wells.

-

Add 25 µL of the corresponding this compound dilution or vehicle to the appropriate wells.

-

Mix gently and pre-incubate the plate at room temperature for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted AMP substrate to all wells except the blank.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Color Development and Measurement:

-

Stop the reaction and initiate color development by adding 10 µL of Malachite Green Reagent A to all wells. Mix and incubate for 10 minutes at room temperature.

-

Add 10 µL of Malachite Green Reagent B to all wells. Mix and incubate for 20 minutes at room temperature.

-

Measure the absorbance of each well at 620 nm using a microplate reader.

-

Data Analysis:

-

Calculate the average absorbance for each set of triplicates.

-

Subtract the average absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Data Presentation

The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison.

| Compound | Target | Assay Method | IC50 (nM) | Reference |

| This compound | CD73 | Malachite Green | Potent | Patent WO2022068929A1[1] |

| Reference 1 | CD73 | Malachite Green | e.g., X | Published Literature/Internal Data |

| Reference 2 | CD73 | Luminescence-based | e.g., Y | Published Literature/Internal Data |

Note: The specific IC50 value for this compound is not publicly available at this time but is described as "potent" in the source patent. For internal validation, it is recommended to test a known CD73 inhibitor with a published IC50 value as a positive control.

Conclusion

This protocol provides a robust and reproducible method for determining the in vitro inhibitory activity of this compound against the CD73 enzyme. The malachite green-based colorimetric assay is a straightforward and sensitive method suitable for screening and characterizing CD73 inhibitors. Accurate determination of the IC50 value is crucial for the preclinical evaluation of potential therapeutic candidates targeting the immunosuppressive adenosine pathway in cancer.

References

Application Notes and Protocols for the Use of a CD73 Inhibitor in Mouse Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that inhibits the activity of effector immune cells.[1][2][3] Targeting CD73 with small molecule inhibitors can reverse this immunosuppression, restore anti-tumor immunity, and enhance the efficacy of other cancer therapies, including immune checkpoint blockade and chemotherapy.[1][4][5]

These application notes provide a detailed guide for the use of a representative small molecule CD73 inhibitor, AB680 (Quemliclustat), in syngeneic mouse tumor models. While the specific compound "CD73-IN-11" was not found in the cited literature, AB680 is a potent and selective CD73 inhibitor with well-documented preclinical in vivo activity, making it a suitable exemplar for establishing experimental protocols.[1][6][7][8]

Mechanism of Action: The Adenosine Pathway

CD73 is a key enzyme that catalyzes the final step in the production of extracellular adenosine. This process begins with the release of ATP from cancer cells, which is then converted to AMP by CD39. CD73 subsequently hydrolyzes AMP to adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, leading to immunosuppressive effects.[2] Inhibition of CD73 blocks this conversion, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment and restoring immune cell function.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative small molecule CD73 inhibitors.

Table 1: In Vitro Potency of CD73 Inhibitors

| Compound | Assay Type | IC50/Ki | Reference |

| AB680 (Quemliclustat) | Human CD73 enzymatic activity | Ki = 5 pM | [6] |

| OP-5244 | Inhibition of adenosine production in human cancer cells | Complete inhibition | [9] |

| XC-12 | Soluble anti-CD73 activity | IC50 = 12.36 nM | [10] |

| XC-12 | Membrane-bound anti-CD73 activity | IC50 = 1.29 nM | [10] |

Table 2: In Vivo Efficacy of CD73 Inhibitors in Mouse Tumor Models

| Compound | Mouse Model | Tumor Type | Dosage and Administration | Key Findings | Reference |

| AB680 (Quemliclustat) | Syngeneic | Pancreatic Ductal Adenocarcinoma (PDA) | 10 mg/kg, IP, every other day | Reduced tumor growth and enhanced anti-tumor immunity when combined with radiofrequency ablation. | [7][11] |

| AB680 (Quemliclustat) | Syngeneic (B16F10) | Melanoma | Not specified | Increased anti-tumor activity of PD-1 blockade. | [1][6] |

| XC-12 | Syngeneic (CT26) | Colorectal Cancer | 135 mg/kg, oral | 74% Tumor Growth Inhibition (TGI). | [10][12] |

| Anti-CD73 Antibody (surrogate) | Syngeneic (CT26, MCA205) | Colorectal, Sarcoma | Not specified | Enhanced complete responses when combined with anti-PD-L1 and chemotherapy. | [3][5][13][14] |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with a CD73 inhibitor, using AB680 as an example, in a syngeneic mouse tumor model.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Pancreatic Cancer Model

This protocol is adapted from studies using AB680 in a syngeneic pancreatic ductal adenocarcinoma (PDA) mouse model.[7][11]

1. Materials and Reagents

-

CD73 Inhibitor: AB680 (Quemliclustat)

-

Vehicle: 10% DMSO + 90% SBE-beta-cyclodextrin (SBE-b-CD) in 0.9% saline

-

Animal Model: C57BL/6 mice (6-8 weeks old)

-

Tumor Cells: Syngeneic pancreatic ductal adenocarcinoma (PDA) cell line (e.g., KPC)

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Other: Sterile PBS, syringes, needles, calipers, animal housing facilities

2. Experimental Workflow

3. Detailed Methodology

-

Cell Preparation: Culture the PDA cells in the recommended medium until they reach 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 cells (in 100 µL of PBS) into the right flank of each C57BL/6 mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare a stock solution of AB680 in DMSO.

-

On each treatment day, dilute the AB680 stock solution in 90% SBE-b-CD in 0.9% saline to achieve a final concentration for a 10 mg/kg dose in a volume of 100-200 µL per mouse.

-

Administer the AB680 solution or the vehicle control intraperitoneally (IP) every other day.[7]

-

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for molecular analysis. Spleen and draining lymph nodes can also be collected for immune cell profiling by flow cytometry.

Protocol 2: Combination Therapy with an Immune Checkpoint Inhibitor

This protocol outlines a study to evaluate the synergistic effect of a CD73 inhibitor with an anti-PD-1 antibody in a melanoma model.[1]

1. Materials and Reagents

-

CD73 Inhibitor: AB680

-

Vehicle: As described in Protocol 1

-

Immune Checkpoint Inhibitor: Anti-mouse PD-1 antibody (clone RMP1-14)

-

Isotype Control: Rat IgG2a isotype control antibody

-

Animal Model: C57BL/6 mice

-

Tumor Cells: B16F10 melanoma cell line

2. Treatment Schedule

-

Tumor Implantation: As described in Protocol 1, using B16F10 cells.

-

Treatment Groups:

-

Vehicle + Isotype Control

-

AB680 + Isotype Control

-

Vehicle + Anti-PD-1

-

AB680 + Anti-PD-1

-

-

Administration:

-

Administer AB680 (or vehicle) as per the schedule in Protocol 1.

-

Administer the anti-PD-1 antibody (e.g., 10 mg/kg, IP) on days 6, 9, and 12 post-tumor implantation.

-

3. Analysis

-

Monitor tumor growth and survival as the primary endpoints.

-

At the study endpoint, analyze the tumor microenvironment for changes in immune cell populations, such as an increase in CD8+ T cells and a decrease in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

Logical Framework for Anti-Tumor Mechanism

The anti-tumor activity of CD73 inhibition is multifaceted, primarily revolving around the restoration of an effective anti-tumor immune response.

The use of small molecule CD73 inhibitors, such as AB680, in mouse tumor models is a valuable approach for preclinical evaluation of this therapeutic strategy. The protocols provided herein offer a framework for conducting these studies, from single-agent efficacy to combination therapies. Careful execution of these experiments, with attention to appropriate controls and detailed endpoint analysis, will provide crucial insights into the potential of CD73 inhibition as a cancer immunotherapy.

References

- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corvuspharma.com [corvuspharma.com]

- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]

- 8. arcusbio.com [arcusbio.com]

- 9. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CD73-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment.[1] Elevated CD73 activity is associated with poor prognosis in various cancers, making it a compelling target for cancer immunotherapy.[2] CD73-IN-11 is a potent and selective small molecule inhibitor of CD73.[3][4] Preclinical data on similar oral CD73 inhibitors suggest that blocking this pathway can enhance anti-tumor immunity and inhibit tumor growth, both as a monotherapy and in combination with other cancer treatments.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of this compound in murine tumor models. While specific in vivo efficacy data for this compound is not yet publicly available, the following protocols are based on established methodologies for other potent, orally bioavailable small molecule CD73 inhibitors.

Data Presentation

Table 1: In Vivo Efficacy of Representative Oral Small Molecule CD73 Inhibitors

| Compound | Mouse Model | Tumor Cell Line | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Compound 49 | Syngeneic | - | Oral | Dose-dependent | Efficacious as single agent and in combination | [4] |

| XC-12 | Syngeneic | CT26 | Oral | 135 mg/kg | 74% | [5] |

| A-000830 | Syngeneic | - | - | - | Robust TGI in combination with anti-PD-1 | [6] |

| OP-5244 | Mouse models | - | Oral | - | Reversed immunosuppression | [7] |

Table 2: Pharmacodynamic Effects of a Representative Oral CD73 Inhibitor (AB-680) in KC Mice

| Biomarker | Effect of AB-680 Treatment | Significance |

| CK-19 Staining | Significantly decreased | P < 0.0001 |

| Mucin Staining | Significantly decreased | P < 0.0001 |

| Ki-67 Staining in PanIN | Significantly decreased | P < 0.0001 |

| Collagen Deposition | Significantly decreased | P < 0.0001 |

| iNOS Staining | Significantly increased | P = 0.0013 |

| CD163 Staining | Significantly decreased | P < 0.0001 |

| Data from a study on the effect of oral gavage delivery of a CD73 small molecule inhibitor (AB-680) in a mouse model of pancreatic intraepithelial neoplasia (PanIN).[8] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized water (ddH₂O) or Phosphate Buffered Saline (PBS)

-

Corn oil (alternative vehicle)

-

0.5% (w/v) Methylcellulose (MC) in sterile water (alternative vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

Formulation 1: DMSO/PEG300/Tween 80/Water

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be used if necessary.

-

For a final dosing solution, calculate the required volumes of each component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

-

In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

-

Add the calculated volume of PEG300 to the tube and vortex thoroughly until the solution is clear.

-

Add the calculated volume of Tween 80 and vortex until the solution is homogenous.

-

Finally, add the required volume of sterile ddH₂O or PBS and vortex thoroughly.

-

Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of dosing.

Formulation 2: Suspension in 0.5% Methylcellulose

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

Add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the 0.5% MC vehicle while continuously vortexing or triturating to ensure a uniform suspension.

-

Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling.

Note: The choice of vehicle can impact the pharmacokinetics of the compound. It is recommended to perform initial tolerability and pharmacokinetic studies to select the optimal formulation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cells (e.g., CT26, MC38)

-

Matrigel (optional)

-

Sterile PBS

-

Prepared this compound dosing solution

-

Vehicle control solution

-

Gavage needles (20-22 gauge, flexible or curved)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells from culture and resuspend in sterile PBS (and Matrigel, if used) at a concentration of 5 x 10⁵ to 1 x 10⁶ cells per 100 µL.

-

Subcutaneously inject the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once or twice daily). A typical dosing volume for mice is 10 mL/kg.[2][9]

-

To perform oral gavage, restrain the mouse securely, and gently insert the gavage needle into the esophagus. Administer the solution slowly to prevent aspiration.[2][9][10]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Protocol 3: Pharmacodynamic Analysis of CD73 Inhibition in Tumors

Objective: To assess the biological effects of this compound on the tumor microenvironment.

Materials:

-

Tumor samples from the efficacy study

-

Flow cytometry antibodies (e.g., for CD8+ T cells, regulatory T cells, myeloid cells)

-

Reagents for immunohistochemistry (IHC) or immunofluorescence (IF)

-

Reagents for measuring adenosine and AMP levels (e.g., LC-MS/MS)

-

RNA extraction and qPCR reagents

Procedure:

-

Immune Cell Infiltration Analysis:

-

Prepare single-cell suspensions from excised tumors.

-

Stain the cells with fluorescently labeled antibodies against various immune cell markers.

-

Analyze the immune cell populations by flow cytometry to determine changes in the frequency and activation status of effector T cells, regulatory T cells, and myeloid-derived suppressor cells.

-

-

Adenosine and AMP Level Measurement:

-

Flash-freeze tumor samples immediately after excision.

-

Extract metabolites from the tumor tissue.

-

Quantify the levels of adenosine and AMP using a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.

-

-

Immunohistochemistry/Immunofluorescence:

-

Fix tumor tissues in formalin and embed in paraffin.

-

Perform IHC or IF staining on tissue sections to visualize the infiltration of immune cells (e.g., CD8+ T cells) and the expression of relevant markers within the tumor microenvironment.

-

Mandatory Visualizations

Caption: CD73 converts AMP to immunosuppressive adenosine.

Caption: Workflow for a typical in vivo efficacy study.

Caption: How this compound leads to tumor growth inhibition.

References

- 1. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. research.fsu.edu [research.fsu.edu]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. ouv.vt.edu [ouv.vt.edu]

Application Notes and Protocols for Assessing CD73 Inhibition with CD73-IN-11 by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine in the tumor microenvironment.[1][2][3] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, which then signals through adenosine receptors on immune cells, leading to dampened anti-tumor immunity.[1][4] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[1][3] CD73-IN-11 is a potent small molecule inhibitor of CD73. This document provides detailed protocols for utilizing a multi-color flow cytometry panel to assess the inhibition of CD73 by this compound on human peripheral blood mononuclear cells (PBMCs).

CD73 Signaling Pathway